Cas no 90293-76-8 (4-amino-2,3-dihydro-1H-pyrazol-3-one)

4-Amino-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core with an amino substituent at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. Its reactive amino and carbonyl groups enable participation in condensation, cyclization, and complexation reactions, facilitating the synthesis of biologically active derivatives. The compound’s stability under mild conditions and compatibility with diverse reaction media enhance its utility in fine chemical synthesis. Additionally, its potential as a ligand in metal complexes makes it valuable in catalysis and material science. Proper handling and storage are recommended to maintain purity and reactivity.
4-amino-2,3-dihydro-1H-pyrazol-3-one structure
90293-76-8 structure
Product Name:4-amino-2,3-dihydro-1H-pyrazol-3-one
CAS No:90293-76-8
MF:C3H5N3O
MW:99.0912997722626
MDL:MFCD07783082
CID:789831
PubChem ID:10313085
Update Time:2025-06-08

4-amino-2,3-dihydro-1H-pyrazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-
    • 4-amino-1,2-dihydropyrazol-3-one
    • 4-amino-2,3-dihydro-1H-pyrazol-3-one
    • CHEMBL293420
    • 4-aminopyrazolin-5-one
    • 4-Amino-1H-pyrazol-3-ol
    • DTXSID70437940
    • 90293-76-8
    • AGN-PC-0O30ZB
    • AKOS006351660
    • EN300-223285
    • MDL: MFCD07783082
    • Inchi: 1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1H,4H2,(H2,5,6,7)
    • InChI Key: NATMWGYJBMRROQ-UHFFFAOYSA-N
    • SMILES: O=C1C(=CNN1)N

Computed Properties

  • Exact Mass: 99.043261792g/mol
  • Monoisotopic Mass: 99.043261792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 67.2Ų

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Additional information on 4-amino-2,3-dihydro-1H-pyrazol-3-one

4-Amino-2,3-Dihydro-1H-Pyrazol-3-One (CAS No. 90293-76-8): An Overview of Its Properties, Applications, and Recent Research

4-Amino-2,3-dihydro-1H-pyrazol-3-one (CAS No. 90293-76-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding 4-amino-2,3-dihydro-1H-pyrazol-3-one.

Chemical Properties and Structure

4-Amino-2,3-dihydro-1H-pyrazol-3-one is a white crystalline solid with a molecular formula of C4H6N2O. Its molecular weight is 106.10 g/mol. The compound features a five-membered pyrazole ring with a ketone group and an amino group attached to the ring. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various chemical transformations.

The structure of 4-amino-2,3-dihydro-1H-pyrazol-3-one can be represented as follows:

            O
            |
            C = N - N - C - H
                 |     |
                 H     NH2
        

The ketone group in the molecule can undergo nucleophilic addition reactions, while the amino group can participate in various substitution reactions. These properties make 4-amino-2,3-dihydro-1H-pyrazol-3-one a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of 4-amino-2,3-dihydro-1H-pyrazol-3-one has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of hydrazine with an appropriate α-keto ester or α-keto amide. For example, the reaction between ethyl acetoacetate and hydrazine hydrate in ethanol yields 4-amino-2,3-dihydro-1H-pyrazol-3-one. The reaction can be summarized as follows:

            CH3-CO-COOC2H5 + NH2NH2.H2O → CH3-CO-NHNH-COOC2H5
            CH3-CO-NHNH-COOC2H5 → 4-amino-2,3-dihydro-1H-pyrazol-3-one + C2H5OOCCH3 sub>
        

This method is widely used due to its simplicity and high yield. Other synthetic routes include the cyclocondensation of α-cyanoacetic esters with hydrazine and the reaction of α-halo ketones with hydrazine.

Biological Activities and Applications

4-Amino-2,3-dihydro-1H-pyrazol-3-one has been investigated for its potential biological activities and therapeutic applications. One of the most notable areas of research is its anti-inflammatory properties. Studies have shown that derivatives of 4-amino-2,3-dihydro-1H-pyrazol-3-one, such as those substituted with various functional groups, exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

In addition to anti-inflammatory activity, 4-amino-2,3-dihydro-1H-pyrazol-3-one-based compounds have also been explored for their antitumor properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of substituted pyrazolones exhibited potent cytotoxic activity against various human cancer cell lines.

Beyond anti-inflammatory and antitumor activities, 4-amino-2,3-dihydro-1H-pyrazol-3-one-based compounds have also shown promise in other therapeutic areas. For example, some derivatives have been found to possess analgesic properties by interacting with opioid receptors in the central nervous system. Additionally, research has indicated that certain pyrazolone derivatives can act as selective serotonin reuptake inhibitors (SSRIs), making them potential candidates for treating depression and anxiety disorders.

The field of medicinal chemistry continues to advance our understanding of the biological activities and potential applications of 4-amino - 2 , 3 - dihydro - 1 H - pyrazol - 3 - one strong > . Recent studies have focused on optimizing the structure - activity relationships (SAR) of pyrazolone derivatives to enhance their therapeutic efficacy while minimizing side effects . For example , researchers at the University of California , San Francisco , have developed a novel series of pyrazolone derivatives with improved pharmacokinetic properties and enhanced selectivity for specific targets . These compounds are currently undergoing preclinical testing for their potential use in treating inflammatory diseases . p > < p > Another area of active research involves exploring the combination therapy potential of pyrazolone derivatives . A study published in Cancer Research demonstrated that co-administration of a pyrazolone derivative with conventional chemotherapy agents resulted in synergistic antitumor effects , leading to enhanced tumor regression without increased toxicity . This finding highlights the potential of using pyrazolone derivatives as adjuvants in cancer treatment regimens . p > < p > In addition , recent advances in computational chemistry have enabled more efficient design and optimization of pyrazolone derivatives . Machine learning algorithms and molecular dynamics simulations are being employed to predict the binding affinities and pharmacological profiles of novel compounds , accelerating the drug discovery process . These computational tools are helping researchers identify lead compounds with improved potency and selectivity , paving the way for more effective therapies . p > < p > The growing body of research on < strong > 4 - amino - 2 , 3 - dihydro - 1 H - pyrazol - 3 - one strong > underscores its importance as a versatile scaffold for drug development . As our understanding of its biological activities continues to expand , it is likely that new applications will emerge , further solidifying its role in medicinal chemistry . p > article > response >

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